Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a butanoylamino group, and an ethyl substituent on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the butanoylamino group and the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the butanoylamino group and the ethyl ester group can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(butanoylamino)-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(butanoylamino)-5-phenylthiophene-3-carboxylate: Contains a phenyl group instead of an ethyl group.
Uniqueness
Ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate is unique due to the specific combination of substituents on the thiophene ring. The ethyl group provides different steric and electronic properties compared to other substituents, potentially leading to unique biological activities and material properties.
Properties
IUPAC Name |
ethyl 2-(butanoylamino)-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-4-7-11(15)14-12-10(13(16)17-6-3)8-9(5-2)18-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWMFJHKTRLNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(S1)CC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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